
1,3-dicyclopentyl-2-dodecylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyclopentyl-2-dodecylcyclopentane is a complex organic compound with the molecular formula C27H50 . It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by its three cyclopentane rings, with two of them substituted by dodecyl and cyclopentyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclopentyl-2-dodecylcyclopentane typically involves multi-step organic reactions. One common method is the alkylation of cyclopentane derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentane ring, followed by the addition of dodecyl halides (e.g., dodecyl bromide) to introduce the dodecyl group .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor molecules under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dicyclopentyl-2-dodecylcyclopentane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Br2, Cl2, UV light.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanes.
Applications De Recherche Scientifique
1,3-Dicyclopentyl-2-dodecylcyclopentane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-dicyclopentyl-2-dodecylcyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simple cycloalkane with a single ring structure.
Dodecylcyclopentane: A cyclopentane derivative with a dodecyl group.
1,1’3’,1’'-Tercyclopentane: A compound with three cyclopentane rings.
Uniqueness
1,3-Dicyclopentyl-2-dodecylcyclopentane is unique due to its complex structure with multiple cyclopentane rings and long alkyl chains. This structural complexity contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
55282-68-3 |
|---|---|
Formule moléculaire |
C27H50 |
Poids moléculaire |
374.7 g/mol |
Nom IUPAC |
1,3-dicyclopentyl-2-dodecylcyclopentane |
InChI |
InChI=1S/C27H50/c1-2-3-4-5-6-7-8-9-10-11-20-27-25(23-16-12-13-17-23)21-22-26(27)24-18-14-15-19-24/h23-27H,2-22H2,1H3 |
Clé InChI |
VBBIGDCMQXMIAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1C(CCC1C2CCCC2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





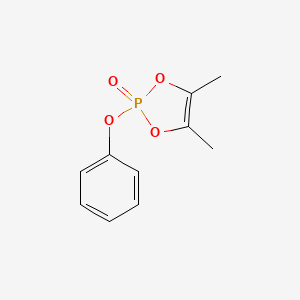
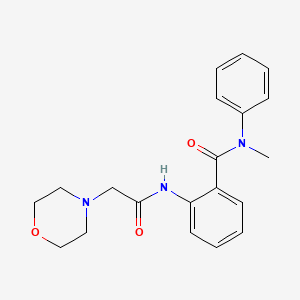

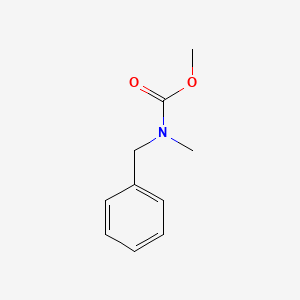

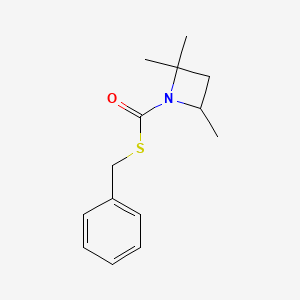
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
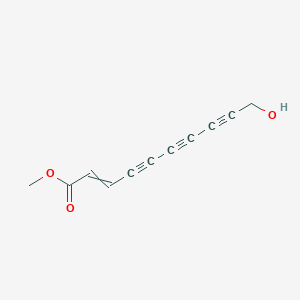
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
